(Z)-3-propyl-5-(4-(pyrrolidin-1-yl)benzylidene)-2-thioxoimidazolidin-4-one

Description

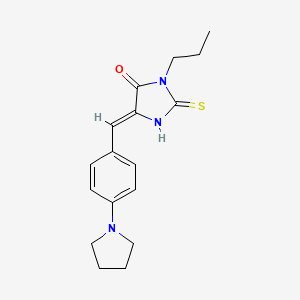

(Z)-3-propyl-5-(4-(pyrrolidin-1-yl)benzylidene)-2-thioxoimidazolidin-4-one is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities. This compound features a thioxoimidazolidinone core, which is known for its diverse pharmacological properties, and a pyrrolidinylbenzylidene moiety, which contributes to its biological activity.

Properties

IUPAC Name |

(5Z)-3-propyl-5-[(4-pyrrolidin-1-ylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3OS/c1-2-9-20-16(21)15(18-17(20)22)12-13-5-7-14(8-6-13)19-10-3-4-11-19/h5-8,12H,2-4,9-11H2,1H3,(H,18,22)/b15-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVABUBCTOHFEEA-QINSGFPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C(=CC2=CC=C(C=C2)N3CCCC3)NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1C(=O)/C(=C/C2=CC=C(C=C2)N3CCCC3)/NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-propyl-5-(4-(pyrrolidin-1-yl)benzylidene)-2-thioxoimidazolidin-4-one typically involves a multi-step processThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

(Z)-3-propyl-5-(4-(pyrrolidin-1-yl)benzylidene)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

Research indicates that compounds similar to (Z)-3-propyl-5-(4-(pyrrolidin-1-yl)benzylidene)-2-thioxoimidazolidin-4-one exhibit various biological activities, including:

- Antimicrobial Properties : Studies have shown that thioxoimidazolidinones can exhibit antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .

- Anticancer Activity : Some derivatives have been evaluated for their ability to inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in critical biological pathways, such as phosphoinositide 3-kinase (PI3K), which is associated with cancer progression .

Case Studies and Research Findings

Numerous studies have documented the synthesis and evaluation of thioxoimidazolidinones:

Mechanism of Action

The mechanism of action of (Z)-3-propyl-5-(4-(pyrrolidin-1-yl)benzylidene)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (Z)-3-propyl-5-(4-(pyrrolidin-1-yl)benzylidene)-2-thioxoimidazolidin-4-one include other thioxoimidazolidinones and pyrrolidinylbenzylidene derivatives. These compounds share structural similarities but may differ in their specific functional groups and biological activities .

Uniqueness

What sets this compound apart is its unique combination of a thioxoimidazolidinone core and a pyrrolidinylbenzylidene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

(Z)-3-propyl-5-(4-(pyrrolidin-1-yl)benzylidene)-2-thioxoimidazolidin-4-one is a compound that belongs to the class of thioxoimidazolidinones. This compound has garnered attention for its potential biological activities, particularly in the context of cancer treatment and neurological disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to inhibit specific cellular pathways involved in cancer proliferation and neurodegenerative diseases. The following mechanisms have been proposed:

- Inhibition of Kinase Activity : Similar compounds have demonstrated the ability to inhibit PIM kinases, which are involved in regulating cell growth and survival. The inhibition of these kinases can lead to decreased tumor cell proliferation .

- Amyloid Formation Inhibition : Some derivatives of thioxoimidazolidinones have shown potential in inhibiting amyloid formation, which is critical in the context of Alzheimer's disease .

Anticancer Activity

Recent studies have highlighted the anticancer properties of thioxoimidazolidinones. For instance, a study demonstrated that compounds with similar structures could effectively inhibit melanoma cell lines by disrupting ERK signaling pathways. The structure–activity relationship (SAR) analysis indicated that modifications to the benzylidene moiety significantly impacted the inhibitory activity against cancer cells .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | TBD | PIM kinase inhibition |

| 3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione | 12 | ERK pathway disruption |

Neuroprotective Effects

The neuroprotective potential of this compound has also been investigated. The inhibition of amyloid-beta aggregation has been a focal point due to its relevance in Alzheimer's disease. Compounds exhibiting similar structural characteristics were found to bind effectively to amyloid deposits, thus preventing their formation .

Case Studies

Several case studies have explored the efficacy of thioxoimidazolidinone derivatives in preclinical models:

- Melanoma Model : In a preclinical study, a derivative similar to this compound was tested on melanoma cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, highlighting its potential as a therapeutic agent.

- Alzheimer's Disease Model : In another study focused on neurodegeneration, a related compound demonstrated a marked decrease in amyloid plaque formation in transgenic mouse models. This suggests that modifications to the imidazolidinone core can enhance neuroprotective effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.